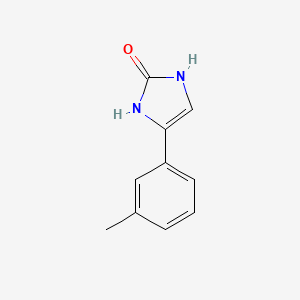

4-M-Tolyl-1,3-dihydro-imidazol-2-one

Description

Significance of the Imidazolone (B8795221) Core in Contemporary Organic Chemistry

The imidazolone scaffold is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This structural motif is of great importance in contemporary organic chemistry due to its presence in a wide array of biologically active compounds, both of natural and synthetic origin. nih.gov The imidazole (B134444) ring itself is a key component of essential biological molecules, including the amino acid histidine, and it participates in various enzymatic reactions as a catalyst. mdpi.com

The versatility of the imidazolone core allows for extensive functionalization at various positions on the ring, enabling chemists to fine-tune the molecule's steric and electronic properties. This adaptability has made imidazolone derivatives attractive targets for the development of new therapeutic agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov Furthermore, the synthesis of imidazolone derivatives is an active area of research, with numerous methods being developed to create diverse molecular libraries for high-throughput screening. nih.gov

Overview of 1,3-Dihydro-Imidazol-2-one Scaffolds in Research

The 1,3-dihydro-imidazol-2-one scaffold, also known as a cyclic urea (B33335), is a specific isomer of imidazolone that has been extensively studied. Its derivatives are recognized for their diverse biological activities. For instance, some have been investigated as cardiotonic agents, demonstrating the therapeutic potential of this chemical class. acs.org The development of solid-phase synthesis methods for disubstituted 1,3-dihydro-2H-imidazol-2-ones has further expanded the accessibility of these compounds for combinatorial chemistry and drug discovery programs.

Research has also focused on the synthesis of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, highlighting the interest in substituting the imidazolone ring with various aryl groups to modulate biological activity. acs.org The exploration of different synthetic routes, such as the reaction of 2-mercaptobenzimidazole (B194830) derivatives with various reagents, has led to the creation of a wide range of related heterocyclic systems. osi.lvresearchgate.net These studies underscore the ongoing effort to explore the chemical space around the 1,3-dihydro-imidazol-2-one core to identify novel compounds with valuable properties.

Research Rationale and Scope for 4-M-Tolyl-1,3-dihydro-imidazol-2-one

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of research on 4-aryl-1,3-dihydro-imidazol-2-ones. The presence of the tolyl group, a methyl-substituted phenyl ring, introduces a lipophilic component that can influence the compound's pharmacokinetic properties. The position of the methyl group (ortho, meta, or para) can subtly alter the molecule's shape and electronic distribution, potentially leading to differences in biological activity.

The existence of CAS numbers for the ortho- and para-isomers, 4-o-Tolyl-1,3-dihydro-imidazol-2-one (CAS 936250-01-0) and 4-p-Tolyl-1,3-dihydro-imidazol-2-one (CAS 6794-71-4) respectively, indicates that these compounds have been synthesized and characterized. localpharmaguide.comchemicalbook.com Research into related 4-aryl imidazolone derivatives has been driven by their potential as inhibitors of enzymes such as dipeptidyl peptidase 4 (DPP-4), which is relevant in the context of diabetes. nih.gov Furthermore, the structural similarity to compounds with known anticancer and antimicrobial activities suggests that this compound could be a candidate for screening in these therapeutic areas. nih.gov The scope of research for this compound would likely involve its synthesis, full chemical characterization, and subsequent biological evaluation to explore its potential as a novel therapeutic agent or a tool for chemical biology research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

936250-02-1 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(3-methylphenyl)-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) |

InChI Key |

WRXYNKBYYJSFCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CNC(=O)N2 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of the 1,3 Dihydro Imidazol 2 One Scaffold

Reactivity of the Imidazolone (B8795221) Ring System

The reactivity of the 1,3-dihydro-imidazol-2-one core is dictated by the interplay of its constituent functional groups: the cyclic urea (B33335), the carbon-carbon double bond, and the nitrogen atoms.

The imidazolone ring possesses several sites susceptible to either electrophilic or nucleophilic attack, a characteristic that underpins its synthetic versatility. The electronic distribution within the ring is key to understanding its reactivity. The carbonyl carbon (C2) is electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms, making it a prime target for nucleophiles. Conversely, the nitrogen atoms and the C4/C5 double bond are electron-rich regions, susceptible to electrophilic attack.

Nucleophilic Attack: The primary site for nucleophilic attack is the C2 carbonyl carbon. This can lead to addition reactions or, under harsher conditions, ring-opening. The sulfhydryl side-chain of cysteine residues, which can ionize to a more reactive nucleophilic thiolate, is an example of a biological nucleophile that targets such electrophilic sites. nih.gov

Electrophilic Attack: The nitrogen atoms of the urea moiety can act as nucleophiles, readily reacting with electrophiles, especially after deprotonation by a base. The C4=C5 double bond is also an electron-rich site. In the parent imidazole (B134444), electrophilic substitution typically occurs at the C4 or C5 positions. nih.gov For 4-M-Tolyl-1,3-dihydro-imidazol-2-one, the tolyl group at C4 would sterically and electronically influence the regioselectivity of such attacks. The electron-donating nature of the tolyl group would further activate the ring towards electrophiles.

Table 1: Predicted Reactivity Sites of the 1,3-Dihydro-imidazol-2-one Ring

| Position | Atom Type | Electronic Character | Predicted Reactivity | Attacking Species |

| N1/N3 | Nitrogen | Nucleophilic | Alkylation, Acylation | Electrophiles |

| C2 | Carbonyl Carbon | Electrophilic | Addition, Ring-Opening | Nucleophiles |

| C4/C5 | Vinylic Carbon | Nucleophilic | Addition, Substitution | Electrophiles |

The stability of the imidazolone ring allows for both its formation from acyclic precursors and its cleavage into functionalized products.

Ring-Opening: The cyclic urea structure can be cleaved under specific conditions. For instance, a method involving triphenylphosphine (B44618) and iodine (Ph3P-I2) has been shown to mediate the ring-opening of 1,3-dihydro-1H-benzimidazol-2-ones when treated with secondary amines. nih.gov This reaction proceeds via the weakening of the urea C-N bond through N-phosphorylation, which facilitates aminolysis. nih.gov Hydrolytic cleavage, typically under strong acidic or basic conditions, can also open the ring to yield N,N'-disubstituted ethylenediamine (B42938) derivatives. The degradation of related imidazoline (B1206853) structures has been observed in aqueous solutions, indicating the potential for hydrolytic ring-opening. researchgate.net

Ring-Closing (Synthesis): The construction of the 1,3-dihydro-imidazol-2-one ring is a cornerstone of heterocyclic synthesis. Common methods include the cyclization of 1,2-diamines with carbonylating agents like phosgene, carbonyldiimidazole, or urea. More advanced, metal-free condensation reactions can also be employed to form the core structure. rsc.org For instance, the cyclization of N-benzyl derivatives can be totally diastereoselective, leading to a single diastereomer product. researchgate.net The synthesis of related fused imidazoles can be achieved through intramolecular ring transformations of γ-keto-oxazoles with hydrazine. rsc.org

Table 2: Selected Ring Transformation Reactions

| Transformation | Precursors/Reagents | Product Type | Reference |

| Ring-Opening | 1,3-Dihydro-1H-benzimidazol-2-ones, Ph3P-I2, Secondary Amines | ortho-Urea Aryliminophosphoranes | nih.gov |

| Ring-Closing | 1,2-Diketone, Aldehyde, Amine Donor, Aqueous DABCO | Substituted Imidazoles | rsc.org |

| Ring-Closing | L-Proline, N-alkyl-α-ketoamides | Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-ones | nih.gov |

| Ring-Closing | γ-Keto-oxazoles, Hydrazine Hydrate | Fused Dihydroimidazo[1,2-b]pyridazine | rsc.org |

Functionalization and Derivatization Strategies for the 1,3-Dihydro-Imidazol-2-one Core

The imidazolone scaffold serves as a versatile template for chemical modification, allowing for the introduction of a wide array of functional groups to modulate its properties.

Direct substitution on the carbon atoms of the imidazolone ring allows for the introduction of new functionalities. While the C2 carbon is part of a carbonyl group, the C4 and C5 positions are amenable to electrophilic substitution reactions. For example, reactions with Vilsmeier-Haack type reagents can introduce formyl groups, and subsequent reactions can lead to the substitution of other groups, such as chlorine, at various positions on the imidazole ring. researchgate.net Halogenation, nitration, and Friedel-Crafts-type reactions are plausible transformations, although the specific conditions would need to be optimized to account for the electronic nature of the urea moiety and any existing substituents, such as the m-tolyl group in this compound.

The nitrogen atoms at the N1 and N3 positions are key handles for derivatization. Alkylation, arylation, and acylation are common reactions at these sites. The nature of the N-substituents profoundly influences the electronic properties, solubility, and steric environment of the entire molecule. nih.gov

Computational studies on related nitroimidazole derivatives show that substituents significantly impact stability, physicochemical properties, and chemical reactivity. rsc.orgsci-hub.se For example, electron-withdrawing groups tend to increase the ionization potential and chemical hardness while decreasing the basicity of the ring nitrogens. rsc.orgsci-hub.se Conversely, an electron-donating substituent like the methyl group on the tolyl ring in this compound would be expected to increase the electron density of the ring system, potentially enhancing the nucleophilicity of the nitrogen atoms and influencing the regioselectivity of further reactions.

The imidazolone core is an excellent scaffold for creating hybrid molecules, which integrate two or more pharmacophoric units into a single entity. nih.gov This strategy is widely used in medicinal chemistry to develop compounds with multi-target activity or improved pharmacokinetic profiles. nih.gov

Functionalization can lead to the formation of complex bi- or tricyclic systems. nih.gov For example, enantiopure 5,5-disubstituted imidazolones can be synthesized from 5-monosubstituted precursors by reacting them with an electrophile under the influence of a bifunctional catalyst. nih.gov The imidazolone ring can be linked to other heterocyclic systems, peptides, or metal complexes to generate novel chemical entities with unique properties. nih.govnih.gov The synthesis of such hybrids often involves leveraging the reactivity of the N-H bonds or functional groups introduced onto the imidazolone core.

Table 3: Examples of Hybrid Compound Strategies

| Hybrid Type | Description | Potential Advantage | Reference |

| Imidazole-Centered Hybrids | The imidazolone serves as a central core interacting with multiple biological targets. | Multi-target efficacy | nih.gov |

| Condensed Imidazole Hybrids | Imidazole rings are fused to other rings to enhance pharmacological properties. | Novel pharmacological profile, altered solubility | nih.gov |

| Side-Chain Hybrids | The imidazolone moiety is part of a larger structure's side chain. | Modulation of biological activity and pharmacokinetics | nih.gov |

| Bicyclic Imidazolones | Enantioselective alkylation at the 5-position to create bi- or tricyclic structures. | Stereospecific interactions with targets | nih.gov |

Photochemical Reactivity of Imidazolone Derivatives

The photochemical behavior of the 1,3-dihydro-imidazol-2-one scaffold, a core component of the chromophore in Green Fluorescent Protein (GFP), is a subject of significant scientific interest. rsc.org While specific photochemical studies on this compound are not extensively detailed in the reviewed literature, the reactivity of related imidazolone derivatives provides critical insights.

Generally, imidazolone derivatives, much like structurally related oxazolones, can lose their fluorescence in solution. rsc.org The photochemical reactivity of these compounds can be significantly influenced by structural modifications, such as the incorporation of metal complexes. For instance, the introduction of palladium (Pd) into an imidazolone skeleton can induce a red-shift in the compound's absorption spectrum. rsc.org

Irradiation of certain imidazolone derivatives with near-ultraviolet light (e.g., 365 nm) has been observed to lead to gradual decomposition of the sample, without the distinct formation of cyclobutane-type products that can result from [2+2] photocycloadditions in related systems. rsc.org However, the formation of palladium complexes can alter this reactivity. The templating effect of palladium in dinuclear orthopalladated imidazolones can facilitate stereoselective [2+2] photocycloadditions of the exocyclic C=C double bonds upon irradiation with blue light, leading to the formation of diaminotruxillics, which are bis-amino acids featuring a cyclobutane (B1203170) core. rsc.org This enhanced reactivity highlights the potential for tuning the photochemical properties of imidazolones through metallation. rsc.org

In the context of functionalization, visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization of related nitrogen-containing heterocyclic compounds like imidazopyridines. mdpi.com These methods allow for transformations such as trifluoromethylation and phosphorylation under mild conditions, often employing organic dyes as photocatalysts. mdpi.com While not directly demonstrated on this compound, these modern photochemical methods suggest potential pathways for its derivatization.

Table 1: Photochemical Reactions of Imidazolone-Related Scaffolds

| Scaffold | Reaction Type | Conditions | Outcome | Reference |

| Dinuclear Orthopalladated Imidazolones | [2+2] Photocycloaddition | Blue light irradiation | Stereoselective formation of diaminotruxillics | rsc.org |

| Imidazopyridines | C3–H Trifluoromethylation | Visible-light, acridinium (B8443388) photocatalyst, CF₃SO₂Na | Introduction of a trifluoromethyl group | mdpi.com |

| Imidazopyridines | C3-Phosphorylation | Visible-light, Rhodamine B photocatalyst, oxidant | Formation of a C-P bond | mdpi.com |

Computational Chemistry and Theoretical Characterization of 4 M Tolyl 1,3 Dihydro Imidazol 2 One

Quantum Chemical Methodologies Applied to Imidazolones

Quantum chemical calculations on imidazolone (B8795221) derivatives are typically performed using Density Functional Theory (DFT), a method that has proven to be a powerful tool for evaluating the structural and spectral properties of organic molecules. irjweb.comresearchgate.net The accuracy and reliability of these calculations are highly dependent on the chosen functional and basis set, as well as the model used to simulate solvent effects.

The selection of a functional and basis set is a critical step in setting up a quantum chemical calculation, as it directly influences the accuracy of the results.

Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. B3LYP is one of the most widely used functionals for organic molecules due to its robust performance in predicting molecular geometries and properties. nih.govplos.org It is often considered a reliable choice for systems like imidazolones. nih.govtandfonline.com

ωB97XD: This is a long-range corrected hybrid functional that includes empirical dispersion corrections. The long-range correction is particularly important for accurately describing non-covalent interactions, charge transfer excitations, and electronic properties in larger systems. nih.gov While B3LYP can sometimes underestimate reaction barriers and overestimate bond lengths, ωB97XD often provides improved accuracy, although it can lead to significantly larger HOMO-LUMO gaps. reddit.com

Basis Sets:

Pople-style basis sets , such as the 6-31G series, are commonly employed. wikipedia.org The notation describes the composition of the basis set:

6-31G: This indicates a split-valence double-zeta basis set, where core orbitals are described by a single basis function (a contraction of 6 primitive Gaussians) and valence orbitals are split into two basis functions (an inner one from 3 primitive Gaussians and an outer one from 1 primitive Gaussian). wikipedia.orgresearchgate.net

(d,p): This is a polarization function notation. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms. gaussian.comresearchgate.net These functions provide more flexibility to the orbitals, allowing for a more accurate description of bonding and anisotropic electron distributions. The 6-31G(d,p) basis set is often considered a good compromise between accuracy and computational cost for many organic systems. malayajournal.orgwavefun.com

Diffuse functions (+): For systems where electrons are loosely bound, such as anions or in excited states, diffuse functions (e.g., 6-31+G(d,p) or 6-311++G(d,p)) are added. gaussian.comresearchgate.net These functions allow orbitals to occupy a larger region of space. plos.orgwavefun.com

The combination of the B3LYP functional with the 6-311G(d,p) or 6-311++G(d,p) basis set has been shown to be an optimal model for describing the properties of various imidazole (B134444) derivatives. irjweb.complos.orgtandfonline.com

Table 1: Common Functionals and Basis Sets in Imidazolone Studies

| Component | Type | Example(s) | Common Application/Significance |

| Functional | Hybrid | B3LYP | A widely used default for good balance of accuracy and cost in predicting geometries and energies. nih.govplos.org |

| Long-range Corrected | ωB97XD | Improves description of non-covalent interactions and charge transfer; may yield larger HOMO-LUMO gaps. nih.govreddit.com | |

| Basis Set | Split-Valence | 6-31G | A foundational Pople-style basis set. wikipedia.org |

| Polarization | (d,p) or ** | Adds d-functions to heavy atoms and p-functions to hydrogen, improving the description of chemical bonds. gaussian.comresearchgate.net | |

| Diffuse Functions | + or ++ | Important for anions, excited states, and describing long-range interactions. researchgate.net |

To simulate the behavior of a molecule in a liquid phase, solvation models are employed. These are crucial because solvent can significantly alter molecular properties and geometries. acs.org The most common approach is the use of implicit (or continuum) solvation models. tum.deyoutube.com

In these models, the solvent is not represented by individual molecules but as a continuous medium with a defined dielectric constant (ε). youtube.com The solute molecule is placed within a cavity in this dielectric continuum. The interaction between the solute's charge distribution and the dielectric medium is then calculated, providing the solvation free energy. acs.org

Several popular implicit solvation models exist, many based on the Polarizable Continuum Model (PCM). wikipedia.org The Integral Equation Formalism (IEF-PCM) is a widely used variant. acs.org Another approach is the Solvation Model based on Density (SMD), which is known for its accuracy across a broad range of solvents. osti.gov These models allow for the optimization of molecular geometry in the presence of a solvent, providing more realistic theoretical data for comparison with experimental results obtained in solution. osti.gov

Electronic Structure Analysis

The analysis of the electronic structure of 4-M-Tolyl-1,3-dihydro-imidazol-2-one provides a detailed map of its chemical reactivity, stability, and intermolecular interaction potential. Key aspects of this analysis include Frontier Molecular Orbital theory, Molecular Electrostatic Potential mapping, and atomic charge distribution.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comnumberanalytics.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher nucleophilicity or reactivity towards electrophiles. irjweb.com

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity or reactivity towards nucleophiles. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgirjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. malayajournal.org For many imidazole derivatives, this energy gap is a key indicator of their bioactivity, arising from intermolecular charge transfer. irjweb.com Computational studies on related imidazole compounds have reported HOMO-LUMO gaps in the range of 4.0 to 5.7 eV, indicating considerable stability. malayajournal.orgnih.gov

Table 2: Illustrative FMO Data for Imidazole Derivatives

| Compound/Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| FDI at B3LYP/6-31G(d,p) | -5.2822 | -1.2716 | 4.0106 | malayajournal.org |

| Imidazole Derivative at B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Thiazole Derivative at B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Triazole Derivative 7c | -7.144 | -2.526 | 4.618 | nih.gov |

Note: Data is for structurally related heterocyclic compounds to illustrate typical values. FDI = 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule and predicts its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.de

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. irjweb.comresearchgate.net

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These are the sites prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. irjweb.com

Green regions represent areas of near-zero potential. malayajournal.org

For an imidazolone structure like this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom, making it a primary site for electrophilic interaction or hydrogen bonding. The nitrogen atoms of the imidazole ring also represent electron-rich centers. uni-muenchen.deresearchgate.net Positive potentials (blue) would likely be concentrated on the N-H protons. This mapping provides a powerful, visual guide to the molecule's intermolecular interaction sites. nih.gov

Calculating the partial atomic charges within a molecule provides a quantitative measure of the electronic distribution and helps identify reactive sites. wikipedia.org Mulliken population analysis is a common method for estimating these charges, although it is known to be sensitive to the choice of basis set. wikipedia.orgchemrxiv.org

Table 3: Illustrative Mulliken Atomic Charges for an Imidazole Derivative

| Atom | Atomic Charge (e) |

| S12 | +0.222 |

| C1 | +0.288 |

| N2 | -0.371 |

| N5 | -0.428 |

| C13 | -0.344 |

Note: Data is for N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, calculated at the B3LYP/6-311G(d,p) level, to illustrate charge distribution trends in related heterocyclic systems. irjweb.com More negative values indicate higher electron density.

Conceptual Density Functional Theory (CDFT) for Reactivity Predictions

Conceptual Density Functional Theory (CDFT) serves as a powerful tool in modern chemistry for predicting the reactivity of molecular systems. By utilizing electron density, CDFT provides quantitative insights into how a molecule will interact with other chemical species. This framework allows for the calculation of various descriptors that characterize a molecule's stability and reaction tendencies.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Chemical Potential (μ): Related to electronegativity, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximal amount of electron charge from the environment. It quantifies the electrophilic nature of a molecule.

Nucleophilicity Index (N): A descriptor that helps in quantifying the nucleophilic character of a molecule.

A hypothetical data table for the global reactivity descriptors of this compound, if calculated, would be presented as follows:

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| Energy Gap | ΔE | ELUMO - EHOMO | - |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | - |

| Chemical Softness | S | 1 / η | - |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | - |

| Chemical Potential | μ | -χ | - |

| Electrophilicity Index | ω | μ2 / (2η) | - |

Note: The values in this table are placeholders and would require a specific computational study to be determined.

Local Reactivity Descriptors (e.g., Parr Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the specific atomic sites most susceptible to electrophilic, nucleophilic, or radical attack. The Parr functions are a modern and powerful tool for this purpose, derived from the analysis of the molecule's response to gaining or losing an electron.

The Parr functions are used to determine:

Electrophilic Attack Susceptibility: Identifies the atoms most likely to be attacked by a nucleophile.

Nucleophilic Attack Susceptibility: Identifies the atoms most likely to be attacked by an electrophile.

A computational study would generate maps of these functions on the molecular surface of this compound, visually indicating the most reactive sites. For instance, such an analysis would pinpoint which atoms on the imidazole or tolyl rings are the most likely centers for reaction.

Thermochemical Calculations and Energetics of Reactions

Thermochemical calculations provide crucial information about the stability and energy changes associated with a molecule and its reactions. These calculations are vital for understanding reaction feasibility, predicting reaction outcomes, and determining the thermodynamic properties of a compound.

For this compound, these calculations would typically involve determining:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound.

Entropy (S°): A measure of the randomness or disorder of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

This data is essential for predicting equilibrium constants and the temperature dependence of reactions involving the title compound.

A hypothetical data table for the thermochemical properties would appear as:

| Property | Symbol | Hypothetical Value |

| Standard Enthalpy of Formation | ΔHf° | (kJ/mol) |

| Standard Gibbs Free Energy of Formation | ΔGf° | (kJ/mol) |

| Entropy | S° | (J/mol·K) |

| Heat Capacity | Cv | (J/mol·K) |

Note: The values in this table are placeholders and would require a specific computational study to be determined.

Advanced Research Directions and Potential Applications of 4 M Tolyl 1,3 Dihydro Imidazol 2 One Analogs in Chemical Sciences

Exploration in Functional Materials Design

The inherent properties of the imidazolone (B8795221) core, such as its rigidity, potential for hydrogen bonding, and tunable electronic characteristics, make it a valuable component in the design of new functional materials. Researchers are actively exploring its integration into materials with tailored optical, electronic, and self-assembling properties.

Optoelectronic Properties of Imidazolone-Containing Structures

Imidazolone derivatives are gaining significant attention for their promising optoelectronic properties, particularly their fluorescence. rsc.org The core structure is related to the chromophore of the Green Fluorescent Protein (GFP), which has inspired the synthesis of novel small-molecule analogues with enhanced photophysical characteristics. researchgate.net These synthetic analogues are being investigated for applications in materials science, including as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net

Research has shown that derivatives of imidazole (B134444) can serve as fluorescent emitters for OLEDs, producing deep-blue and blue light emissions. mdpi.com By modifying the substituents on the imidazolone ring, researchers can tune the photophysical properties. For instance, creating bipolar molecules with donor-π-acceptor structures is an effective strategy for developing highly efficient deep-blue emitting materials. nih.gov In these designs, the imidazole moiety can function as an electron-withdrawing group, which helps to create a wide band-gap necessary for deep-blue emission. nih.gov The incorporation of palladium into imidazolone heterocycles has also been shown to amplify luminescence, leading to fluorescent complexes with significant quantum yields. rsc.org

The photophysical properties of several imidazolone-based compounds are summarized below, highlighting their potential in optoelectronic applications.

| Compound Type | Application/Property | Key Findings | Citations |

| Carbazole-Diphenyl Imidazole Derivatives | OLED Emitters | Showed deep-blue to blue emissions with maximum external quantum efficiencies (EQE) up to 1.1%. | mdpi.com |

| Carbazole-π-Imidazole Derivatives | Deep-Blue OLEDs | Achieved a maximum EQE of 4.43% with deep-blue emission coordinates (CIE of 0.159, 0.080). | nih.gov |

| Orthopalladated Imidazolones | Fluorescent Complexes | Exhibited green-yellowish emission with quantum yields up to 15% after modification. | rsc.org |

| GFP Chromophore Analogues | Advanced Dyes | Systematic variation of substituents led to a two-orders of magnitude enhancement in quantum yields. | researchgate.net |

Role in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-organized structures from smaller molecular units. The imidazolone ring is an excellent candidate for designing these self-assembling systems. Its structure contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), facilitating the formation of robust and directional hydrogen-bonding networks.

The electron-rich five-membered aromatic ring of imidazole and its derivatives enables them to bind with various ions and molecules through coordination bonds, hydrogen bonds, ionic interactions, and π–π stacking. rsc.org These interactions are fundamental to creating complex supramolecular species. rsc.org Imidazole derivatives have been extensively used as ligands to construct advanced crystalline materials like metal-organic frameworks (MOFs). mdpi.comnih.gov In these structures, the imidazole units act as nodes, connecting metal centers to form porous, three-dimensional networks with potential applications in catalysis and gas storage. The ability to derivatize the imidazole core allows for the rational design of organic tectons (building blocks) for constructing these materials with desired functionalities. mdpi.comnih.gov

Chemical Tool Development and Probe Applications

Beyond materials science, the imidazolone scaffold is being leveraged to create specialized tools for chemical research. These tools are designed to probe complex systems and elucidate chemical mechanisms without necessarily having a direct biological effect themselves.

Imidazolones as Scaffolds for Chemical Probes

The imidazole nucleus is considered a "privileged scaffold" in chemistry due to its synthetic accessibility and versatile binding properties. researchgate.netnih.gov This makes it an ideal framework for the development of chemical probes. A notable example is the use of 4-dialkylamino-2,5-dihydroimidazol-1-oxyls as pH-sensitive spin probes. These stable free radicals are designed for use in Electron Paramagnetic Resonance (EPR) spectroscopy to monitor local pH changes and investigate surface electrostatics in opaque or porous materials. ijrpr.com

The development of these probes relies on the well-established chemistry of imidazolone nitroxides, which allows for the easy variation of substituents on the heterocyclic ring. ijrpr.com This tunability enables the synthesis of probes with pKa values near physiological pH (7.4), making them suitable for studying biological systems or materials under relevant conditions. ijrpr.com

Understanding Chemical Modifications in Complex Systems (e.g., protein adduct formation mechanisms of imidazolones from methylglyoxal)

Imidazolone derivatives are central to understanding certain chemical modifications that occur in complex biological systems. A prominent example is the formation of protein adducts from methylglyoxal (B44143) (MG), a reactive dicarbonyl compound produced during normal metabolism. researchgate.netresearchgate.net Methylglyoxal reacts with the guanidinium (B1211019) group of arginine residues in proteins to form a major class of Advanced Glycation Endproducts (AGEs) known as hydroimidazolones, specifically Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1). researchgate.net

This chemical modification is significant because it transforms a hydrophilic arginine residue into a hydrophobic MG-H1 adduct, which can induce protein misfolding and aggregation. researchgate.net The formation of these imidazolone adducts represents one of the most common chemical modifications that accumulate in tissue proteins during aging and in certain diseases. researchgate.net Studying the mechanism of MG-H1 formation provides critical insight into the chemical basis of protein damage in complex biological environments. researchgate.net

Structure-Reactivity Relationships in Advanced Synthesis

The synthesis of 4-M-Tolyl-1,3-dihydro-imidazol-2-one and its analogs is a field of active study, with research focusing on how the structure of precursors and intermediates influences the reactivity and outcome of synthetic routes. A common and effective method for preparing substituted imidazolones involves the cyclocondensation of an oxazolone (B7731731) intermediate.

This process typically involves several steps:

Formation of a Hippuric Acid Derivative: An amino acid, such as glycine, is reacted with an acyl chloride (e.g., benzoyl chloride).

Erlenmeyer-Plöchl Reaction: The resulting hippuric acid derivative undergoes condensation and cyclization with an aldehyde in the presence of acetic anhydride (B1165640) to form an azlactone, specifically an oxazolone.

Imidazolone Formation: The oxazolone intermediate serves as a key building block. It reacts with a primary amine, such as p-toluidine, which functions as a nucleophile. The amine attacks a carbonyl group of the oxazolone, causing a ring-opening, which is followed by a subsequent condensation and ring-closure to yield the final imidazolone product.

This synthetic pathway demonstrates a clear structure-reactivity relationship. The choice of the starting aldehyde and the primary amine directly dictates the substituents on the final imidazolone ring, allowing for the creation of a diverse library of analogs. For example, using vanillin (B372448) as the aldehyde and various primary amines (including those with lipophilic chains) allows for the synthesis of imidazolones with different functionalities. The thiophene (B33073) ring has also been incorporated to add different binding sites and modulate the properties of the final compound.

The table below outlines a generalized synthetic approach, highlighting the relationship between reactants and the final product structure.

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Purpose | Citations |

| 1 | Glycine | Benzoyl Chloride | Hippuric Acid | Creates the core amino acid backbone. | |

| 2 | Hippuric Acid | Aromatic Aldehyde (e.g., Vanillin) | Oxazolone | Forms the reactive azlactone ring. | |

| 3 | Oxazolone | Primary Amine (e.g., p-toluidine) | Substituted Imidazolone | Ring-opening and re-closure to form the target heterocycle. |

This synthetic versatility underscores the importance of the imidazolone core as a practical and rich source of chemical diversity for advanced applications in science.

Future Outlook in Synthetic Methodology and Theoretical Chemistry for Imidazolones

The development of novel and efficient synthetic routes, coupled with advanced theoretical and computational analysis, is poised to significantly expand the utility of this compound and its analogs. The future in this domain is geared towards creating more sustainable, selective, and diverse synthetic protocols, while theoretical models will increasingly guide the rational design of new imidazolone-based functional molecules.

Synthetic Methodology Outlook:

The future of synthesizing imidazolones, including analogs of this compound, is trending towards more efficient, environmentally friendly, and versatile methods. mdpi.com Key areas of development include:

Catalytic Innovations: There is a significant push towards developing novel catalytic systems. This includes the use of earth-abundant metals and the design of sophisticated ligands to control selectivity. mdpi.com For instance, palladium(II)-catalyzed diamination of 1,3-dienes has been shown to produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities under mild conditions. mdpi.com Gold and silver-catalyzed cycloisomerizations of propargylic ureas also represent a selective route to this class of compounds. mdpi.com Future work will likely focus on expanding the substrate scope and improving the catalytic efficiency of these transformations.

Green Chemistry Approaches: Traditional methods often require harsh conditions or stoichiometric, toxic reagents. Future methodologies will increasingly emphasize green chemistry principles. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, as seen in the synthesis of related quinazolinone derivatives. core.ac.uk Solvent-free reactions and the use of aqueous media are also becoming more common. researchgate.net

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral imidazolones is a major goal, as these compounds can serve as valuable chiral auxiliaries in asymmetric transformations. mdpi.com Strategies involving chiral ligands and organocatalysis are expected to be at the forefront of this research.

Diversity-Oriented Synthesis: As the demand for libraries of compounds for screening purposes grows, synthetic methods that allow for the rapid generation of a wide range of substituted imidazolone analogs will be crucial. researchgate.netrsc.org This includes solid-phase synthesis and the development of one-pot, multi-component reactions that can introduce molecular diversity efficiently. researchgate.netnih.gov For example, the condensation of orthoesters and α-amino amides provides a route to di- and tri-substituted imidazolones. nih.gov

Table 1: Emerging Synthetic Methodologies for Imidazolone Analogs

| Methodology | Key Features | Potential Advantages | Relevant Analogs | Citations |

| Metal-Catalyzed Cycloisomerization | Use of catalysts like Ag(I) or Au(I) with propargylic ureas. | High selectivity for imidazolidin-2-ones over other isomers. | Substituted 2-Imidazolones | mdpi.com |

| Catalytic Diamination | Palladium-catalyzed intermolecular reaction of dienes with ureas. | Access to chiral imidazolidin-2-ones with high enantioselectivity. | Chiral Imidazolidin-2-ones | mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, operational simplicity, and cleaner products. | Substituted Imidazolones | core.ac.ukresearchgate.net |

| Condensation Reactions | Reaction of α-amino amides with orthoesters or acid derivatives. | Versatile route to di- and tri-substituted imidazol-4-ones. | Substituted Imidazol-4-ones | nih.gov |

Theoretical Chemistry Outlook:

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of imidazolone derivatives, guiding synthetic efforts and the design of new functional molecules.

Density Functional Theory (DFT) Calculations: DFT methods are increasingly used to investigate the electronic structure, stability, and reactivity of imidazolone analogs. capes.gov.brnih.gov These calculations can predict heats of formation, bond dissociation energies (BDEs), and evaluate thermal stability. capes.gov.brnih.gov For example, studies on nitro-substituted imidazoles have shown a correlation between the number and position of nitro groups and the compound's stability. capes.gov.brnih.gov This predictive power can be harnessed to design analogs of this compound with specific electronic properties.

Reaction Mechanism Elucidation: Theoretical studies can provide detailed insights into reaction pathways, helping to optimize reaction conditions and explain observed selectivities. For instance, computational analysis can help understand the intermediates and transition states in complex multi-step reactions, such as the Povarov reaction used to synthesize related heterocyclic systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are being developed to correlate the structural features of imidazolone analogs with their chemical or biological activity. researchgate.net These models can help in the rational design of new derivatives with enhanced properties by identifying key structural motifs. researchgate.net

Molecular Docking and Dynamics: For applications in materials science or medicinal chemistry, molecular docking and molecular dynamics simulations can predict how imidazolone analogs interact with other molecules or biological targets. nih.gov This in silico approach can screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. researchgate.netnih.gov

Table 2: Application of Theoretical Methods in Imidazolone Research

| Theoretical Method | Application | Insights Gained | Citations |

| Density Functional Theory (DFT) | Prediction of molecular properties. | Heats of formation, bond dissociation energies, thermal stability. | capes.gov.brnih.govnih.gov |

| 3D-QSAR | Correlating structure with activity. | Generation of pharmacophore models for designing new potent derivatives. | researchgate.net |

| Molecular Docking | Investigating intermolecular interactions. | Prediction of binding affinities and interaction modes with target molecules. | nih.govnih.gov |

| Prime MM-GBSA | Calculation of binding free energies. | Quantitative estimation of ligand-receptor binding affinity. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.